Cas no 1782474-42-3 (3-(2-tert-butylphenyl)propan-1-amine)

3-(2-tert-butylphenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2-tert-butylphenyl)propan-1-amine
- 1782474-42-3
- EN300-1834368
- SCHEMBL16284396
-
- インチ: 1S/C13H21N/c1-13(2,3)12-9-5-4-7-11(12)8-6-10-14/h4-5,7,9H,6,8,10,14H2,1-3H3
- InChIKey: NIEWUIAUSDBBTI-UHFFFAOYSA-N
- SMILES: NCCCC1C=CC=CC=1C(C)(C)C
計算された属性
- 精确分子量: 191.167399674g/mol
- 同位素质量: 191.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 157
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- XLogP3: 3.3
3-(2-tert-butylphenyl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1834368-0.1g |
3-(2-tert-butylphenyl)propan-1-amine |
1782474-42-3 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1834368-2.5g |
3-(2-tert-butylphenyl)propan-1-amine |
1782474-42-3 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1834368-5.0g |
3-(2-tert-butylphenyl)propan-1-amine |
1782474-42-3 | 5g |
$3894.0 | 2023-05-23 | ||
Enamine | EN300-1834368-5g |
3-(2-tert-butylphenyl)propan-1-amine |
1782474-42-3 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1834368-1g |
3-(2-tert-butylphenyl)propan-1-amine |
1782474-42-3 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1834368-10.0g |
3-(2-tert-butylphenyl)propan-1-amine |
1782474-42-3 | 10g |
$5774.0 | 2023-05-23 | ||
Enamine | EN300-1834368-1.0g |
3-(2-tert-butylphenyl)propan-1-amine |
1782474-42-3 | 1g |
$1343.0 | 2023-05-23 | ||
Enamine | EN300-1834368-0.05g |
3-(2-tert-butylphenyl)propan-1-amine |
1782474-42-3 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1834368-0.5g |
3-(2-tert-butylphenyl)propan-1-amine |
1782474-42-3 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1834368-0.25g |
3-(2-tert-butylphenyl)propan-1-amine |
1782474-42-3 | 0.25g |
$840.0 | 2023-09-19 |
3-(2-tert-butylphenyl)propan-1-amine 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
3-(2-tert-butylphenyl)propan-1-amineに関する追加情報
Comprehensive Overview of 3-(2-tert-butylphenyl)propan-1-amine (CAS No. 1782474-42-3): Properties, Applications, and Industry Insights
The compound 3-(2-tert-butylphenyl)propan-1-amine (CAS No. 1782474-42-3) is a specialized organic amine with a unique structural configuration featuring a tert-butyl group attached to a phenyl ring. This molecular design imparts distinct chemical and physical properties, making it a subject of interest in pharmaceutical research, material science, and specialty chemical synthesis. Its amine functional group and aromatic backbone contribute to its versatility in reactions such as condensation, acylation, and polymerization.
In recent years, the demand for high-performance amines like 3-(2-tert-butylphenyl)propan-1-amine has surged due to their role in developing advanced materials, including epoxy resins, corrosion inhibitors, and agrochemical intermediates. Researchers are particularly intrigued by its potential as a building block for drug discovery, where its steric hindrance from the tert-butyl group could enhance metabolic stability in bioactive molecules. The compound's lipophilicity and electron-donating effects are also under investigation for optimizing drug delivery systems.
From an industrial perspective, 3-(2-tert-butylphenyl)propan-1-amine aligns with the growing focus on sustainable chemistry and green synthesis. Manufacturers are exploring catalytic methods to produce this amine with minimal waste, responding to regulatory pressures and consumer demand for eco-friendly chemicals. Analytical techniques such as HPLC and GC-MS are critical for quality control, ensuring compliance with international standards like REACH and ICH guidelines.
The compound's thermal stability (up to 200°C in inert atmospheres) and solubility profile (moderate in polar solvents like ethanol) make it suitable for high-temperature applications. Recent patents highlight its utility in polyurethane catalysts and adhesive formulations, where it improves curing efficiency. Meanwhile, academic studies probe its structure-activity relationships (SAR) for designing novel enzyme inhibitors, capitalizing on the steric bulk of the tert-butyl moiety.
Safety data sheets emphasize standard organic amine handling protocols for 3-(2-tert-butylphenyl)propan-1-amine, including PPE and ventilation requirements. While not classified as hazardous under GHS, its amine reactivity warrants precautions during large-scale processing. Storage recommendations typically specify inert atmospheres and protection from moisture to prevent degradation.
Market analysts project steady growth for niche amines like 3-(2-tert-butylphenyl)propan-1-amine, driven by R&D investments in specialty chemicals and pharmaceutical intermediates. Suppliers are increasingly offering custom synthesis services to meet diverse research needs, with purity grades ranging from 95% to >99% (HPLC). Pricing trends reflect the compound's low-volume high-value status in fine chemical markets.
For researchers exploring structure-property relationships, computational chemistry tools like DFT calculations provide insights into the electronic effects of the tert-butylphenyl substitution. These studies complement experimental work on optimizing reaction conditions for N-functionalization or chiral resolution of the amine. The compound's logP value (~2.8) also makes it a candidate for QSAR modeling in medicinal chemistry programs.
Emerging applications in electronic materials leverage the compound's potential as a precursor for conductive polymers or OLED intermediates. Its compatibility with cross-coupling reactions (e.g., Buchwald-Hartwig amination) further expands synthetic utility. As industries prioritize multifunctional additives, 3-(2-tert-butylphenyl)propan-1-amine continues to attract attention for its balanced reactivity and stability profile.
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